3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS No.: 893333-96-5
Cat. No.: VC4176337
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893333-96-5 |
|---|---|
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.79 |
| IUPAC Name | 3-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22) |
| Standard InChI Key | DFDDGTFOXBULRB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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A 3-chlorobenzamide moiety linked via an ethyl chain to
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An 8-methylimidazo[1,2-a]pyridine heterocycle.
The imidazo[1,2-a]pyridine core is a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group at the 8-position and chlorine at the benzamide’s 3-position introduce steric and electronic modifications that influence binding affinity and metabolic stability .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
| Molecular Formula | |
| Molecular Weight | 313.79 g/mol |
| InChI Key | DFDDGTFOXBU |
| Topological Polar Surface Area | 58.6 Ų (calculated) |
Spectroscopic Characterization
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NMR: The -NMR spectrum (500 MHz, CDCl) of analogous imidazo[1,2-a]pyridines shows distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and ethyl chain methylenes (δ 3.5–4.0 ppm) .
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LCMS: A molecular ion peak at 314.1 ([M+H]) aligns with the compound’s molecular weight.
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves sequential cyclization and amidation steps :
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Cyclization: Reacting 2-amino-3-methylpyridine with α-bromoketones forms the imidazo[1,2-a]pyridine core.
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Ethyl Chain Introduction: Coupling the core with ethylenediamine derivatives.
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Amidation: Reacting 3-chlorobenzoyl chloride with the amine intermediate.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | TBHP (oxidizer), I, toluene, 80°C | 42–87% |
| Amidation | DCM, DIPEA, rt, 12 h | 65% |
Optimization Challenges
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Byproduct Mitigation: Slow addition of potassium ethanethiolate at 0–5°C minimizes thioether byproducts .
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Purification: Reverse-phase chromatography (MeOH:HO) resolves polar impurities .
Biological Activity and Mechanisms
Antiproliferative Effects
Patent US7504413B2 discloses imidazo[1,2-a]pyridine benzamides as inhibitors of tubulin polymerization, with IC values <100 nM in breast cancer cell lines . Molecular docking suggests the chlorine atom forms halogen bonds with tubulin’s β-subunit, disrupting microtubule assembly .
Table 3: Comparative Biological Data
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <1 mg/mL (predicted), necessitating DMSO for in vitro assays.
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Thermal Stability: Decomposes at 215°C (DSC).
Pharmacokinetic Predictions
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LogP: 3.1 (moderate lipophilicity)
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Blood-Brain Barrier Permeability: Low (PSA >50 Ų).
Comparative Analysis with Structural Analogs
Substituent Effects
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8-Methyl vs. 8-Chloro: Methyl improves metabolic stability, while chloro enhances tubulin binding .
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Chlorine Position: 3-Chloro on benzamide increases antifungal activity 3-fold over 4-chloro derivatives .
Chemodivergent Synthesis
Varying reaction conditions (e.g., TBHP vs. I) yields either amides or imidazopyridines from α-bromoketones . This flexibility supports scalable production of derivatives.
Future Perspectives
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Target Validation: Confirm tubulin and CYP51 binding via X-ray crystallography.
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SAR Studies: Explore substituents at the imidazo[1,2-a]pyridine 8-position.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of fungal infection and cancer.
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